Cas no 1321862-48-9 ((2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide)

(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 化学的及び物理的性質
名前と識別子
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- Z44325833
- AKOS000967600
- (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- EN300-18154403
- 2-cyano-3-(4-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide
- 1321862-48-9
- (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide
-
- インチ: 1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+
- InChIKey: PTQPUJIHNNVUCA-GHRIWEEISA-N
- ほほえんだ: C(NC1=C2C(C=CC=C2)=CC=C1)(=O)/C(/C#N)=C/C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 328.121177757g/mol
- どういたいしつりょう: 328.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.266±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 606.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.26±0.30(Predicted)
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18154403-0.05g |
1321862-48-9 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamideに関する追加情報
Compound Introduction: (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide (CAS No. 1321862-48-9)
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its CAS number 1321862-48-9, exhibits a unique structural framework that combines elements of aromaticity, heterocyclic functionality, and conjugated systems. The presence of a cyano group, a methoxy-substituted phenyl ring, and a naphthalenyl moiety contributes to its complex electronic and steric properties, making it a promising candidate for various chemical and biological applications.
The compound's molecular structure is characterized by a central allylamide backbone, which is flanked by electron-withdrawing and electron-donating groups. The cyano group at the 2-position enhances the electrophilicity of the molecule, while the methoxy group at the 4-position of the phenyl ring introduces steric hindrance and modulates electronic distribution. The naphthalenyl ring at the N-position further contributes to the compound's overall complexity, providing multiple sites for functionalization and interaction with biological targets.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as palladium-catalyzed cross-coupling reactions, transition-metal-catalyzed hydrogenation, and regioselective functionalization have been employed to construct the desired molecular architecture with high precision. These methods not only improve yield but also minimize unwanted byproducts, making the compound more accessible for further research and development.
In the realm of pharmaceutical research, (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide has shown potential as an intermediate in the synthesis of novel therapeutic agents. Its structural features suggest applications in areas such as anti-inflammatory, antimicrobial, and anticancer drug development. The conjugated system and aromaticity inherent in its structure can interact with biological receptors in unique ways, potentially leading to the discovery of new pharmacophores.
One particularly intriguing aspect of this compound is its reactivity towards various biochemical pathways. Studies have demonstrated its ability to undergo selective modifications at multiple sites, allowing chemists to tailor its properties for specific applications. For instance, the cyano group can be reduced to an amine or converted into a carboxylic acid derivative, while the phenyl ring can be halogenated or alkylated. Such versatility makes it an invaluable tool in medicinal chemistry.
The naphthalenyl moiety in particular has been studied for its interaction with biological macromolecules. Naphthalene derivatives are known for their ability to bind to proteins and enzymes with high affinity, often serving as key components in drug design. The presence of this group in (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide suggests that it may exhibit similar binding properties, making it a candidate for developing targeted therapies.
Recent computational studies have also shed light on the electronic properties of this compound. Quantum mechanical calculations indicate that it possesses significant π-conjugation across its structure, which influences its reactivity and spectral characteristics. These insights have guided experimental efforts to optimize synthetic routes and predict biological activity.
In conclusion, (2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide represents a fascinating molecule with diverse chemical and biological potential. Its unique structural features make it suitable for applications in drug discovery, material science, and synthetic chemistry. As research continues to uncover new methodologies for functionalizing this compound, its importance in advancing scientific knowledge is likely to grow.
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